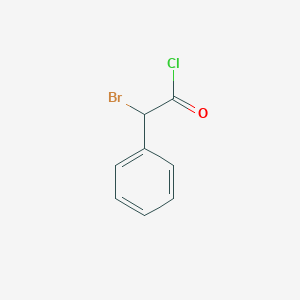

2-Bromo-2-phenylacetyl chloride

Overview

Description

2-Bromo-2-phenylacetyl chloride, commonly referred to as BPC, is an organic compound used in a variety of laboratory settings. BPC is a versatile reagent that can be used to synthesize a variety of compounds, including pharmaceuticals, dyes, and pesticides. BPC has a wide range of applications, from basic research to industrial production.

Scientific Research Applications

Organometallic Synthesis

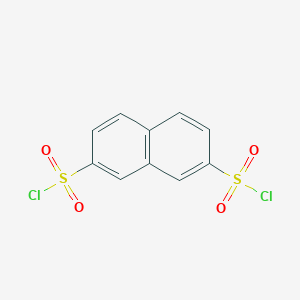

2-Bromo-2-phenylacetyl chloride plays a significant role in organometallic chemistry, particularly in the synthesis of ortho bromo substituted phenyl compounds. This involves its reaction with various substrates like carbon dioxide, dimethylformamide, and fluorinated esters (Loomis S. Chen, Grace J. J. Chen, C. Tamborski, 1980).

Pharmaceutical Compound Synthesis

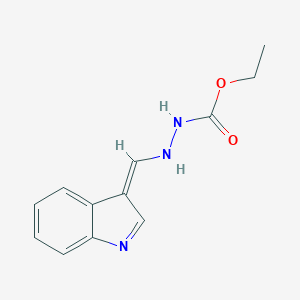

In pharmaceutical research, this compound is used in the sequential conversion and synthesis of indolyl butanoic acid derivatives, which exhibit potential as antidiabetic agents (M. Nazir et al., 2018).

Synthesis of Hydroxychromenes

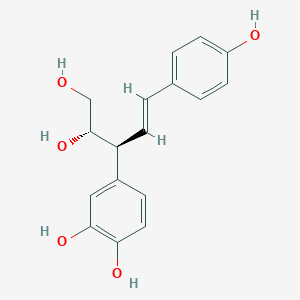

This compound is crucial in the synthesis of hydroxychromenes, specifically in the synthesis of brodifacoum and difethialone from phenylacetyl chloride. These synthesized compounds have been found to have anti-inflammatory effects (Jae-chul Jung, Seikwan Oh, 2011).

Process Scale-up in Industrial Chemistry

This compound is also involved in the process scale-up study for the production of brodifacoum, highlighting its application in industrial chemistry (W. Jian, 2000).

Synthesis of Pyrimidine Derivatives

It is used in the synthesis of novel pyrimidine derivatives, which have shown potential antimicrobial activity. This indicates its importance in the development of new antimicrobial agents (C. Mallikarjunaswamy et al., 2017).

Safety and Hazards

While specific safety data for 2-Bromo-2-phenylacetyl chloride is not available, similar compounds have been noted to cause severe skin burns and eye damage, and are harmful if swallowed, in contact with skin, or if inhaled .

Relevant Papers Several papers related to this compound were found. One discusses the crystal structure of a compound that includes 2-bromo-6-((2-(2-phenylacetyl)hydrazineylidene)methyl)phenolato . Another paper discusses the effect of the molecular structure of acylating agents on the regioselectivity of cellulosic hydroxyl groups in ionic liquid . A third paper discusses the synthesis of 2-bromo- and 2-phenyl-neo-confused porphyrins .

Mechanism of Action

Target of Action

It is known that benzylic halides, such as 2-bromo-2-phenylacetyl chloride, typically react via an sn1 or sn2 pathway .

Mode of Action

The mode of action of this compound involves its interaction with its targets via an SN1 or SN2 pathway . In the energetically most favored pathway, the activation of 2-bromo-2-enal by the NHC catalyst occurs first, followed by a proton transfer promoted by HCO3−, and the resulting Breslow intermediate then undergoes successive debromination and HCO3−-mediated proton transfer leading to an acylazolium ion .

Biochemical Pathways

It is known that the compound is involved in the synthesis of mesoionic compounds .

Pharmacokinetics

It is known that the compound has a molecular weight of 23349 g/mol .

Result of Action

It is known that the compound is a useful research chemical .

Action Environment

It is known that the compound is used in various research applications .

Biochemical Analysis

Biochemical Properties

It is known that aromatic compounds like 2-Bromo-2-phenylacetyl chloride can participate in various biochemical reactions They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity

Cellular Effects

It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

2-bromo-2-phenylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEJUBDPPQVWEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344597 | |

| Record name | 2-bromo-2-phenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19078-72-9 | |

| Record name | 2-bromo-2-phenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19078-72-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

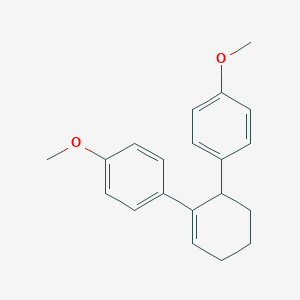

Feasible Synthetic Routes

Q & A

Q1: How does 2-bromo-2-phenylacetyl chloride react with β-lactams containing amino groups?

A: The research demonstrates that this compound reacts with both cis and trans monocyclic amino β-lactams in an aqueous sodium bicarbonate solution to yield acetylated β-lactams []. Interestingly, the reaction takes a different pathway when 6-aminopenicillanic acid is used as the substrate, leading to the formation of an oxazolone derivative instead []. This highlights the influence of substrate structure on the reaction outcome.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole](/img/structure/B106901.png)